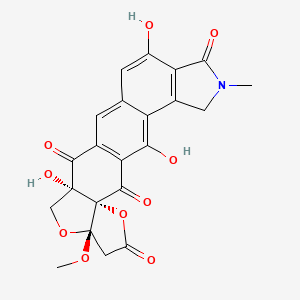

Lactonamycinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17NO10 |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(15S,18S,22R)-2,9,15-trihydroxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone |

InChI |

InChI=1S/C22H17NO10/c1-23-6-10-13-8(4-11(24)14(10)19(23)29)3-9-15(16(13)26)18(28)22-20(30,17(9)27)7-32-21(22,31-2)5-12(25)33-22/h3-4,24,26,30H,5-7H2,1-2H3/t20-,21+,22+/m1/s1 |

InChI Key |

KLDAJQVJHUCBKD-FSSWDIPSSA-N |

Isomeric SMILES |

CN1CC2=C(C1=O)C(=CC3=CC4=C(C(=C23)O)C(=O)[C@]56[C@](CC(=O)O5)(OC[C@]6(C4=O)O)OC)O |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC3=CC4=C(C(=C23)O)C(=O)C56C(CC(=O)O5)(OCC6(C4=O)O)OC)O |

Synonyms |

lactonamycinone |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Lactonamycinone and Its Analogues

Spectroscopic Techniques in Elucidating Complex Natural Product Structures

Spectroscopy is a fundamental tool in structural analysis, offering a non-destructive means to probe the intricate details of a molecule's framework. For a complex polyketide-derived molecule such as Lactonamycinone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential. researchgate.net These methods provide complementary information, from the carbon skeleton and stereochemistry to the elemental composition and molecular weight.

NMR spectroscopy stands as the most powerful technique for elucidating the structure of organic molecules in solution. mdpi.com It provides unparalleled detail about the molecular framework, including the connectivity of atoms and their spatial relationships, which is crucial for understanding the complex architecture of natural products. bruker.comnumberanalytics.com

A comprehensive suite of 1D (¹H, ¹³C) and 2D NMR experiments is required to piece together the structure of this compound. While 1D spectra provide initial information on the types and numbers of protons and carbons, 2D NMR reveals the intricate network of connections. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would be used to trace the proton networks within its aliphatic chains and aromatic systems, establishing spin systems and revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.educreative-biostructure.com Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of which protons are attached to which carbons. This is a critical step in building the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, irrespective of their bonding connections. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically <5 Å), which is indispensable for determining the relative stereochemistry and conformational preferences of the molecule. researchgate.net

The data below illustrates the type of correlations that would be sought in the structural elucidation of a complex natural product.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical this compound Fragment

| ¹H Signal (ppm) | COSY Correlations (ppm) | HSQC Correlation (¹³C ppm) | Key HMBC Correlations (¹³C ppm) | Key NOESY Correlations (ppm) |

| 4.15 (H-7) | 2.10 (H-8), 1.85 (H-6) | 75.2 (C-7) | 172.1 (C-1), 80.5 (C-9) | 3.80 (H-11) |

| 5.50 (H-13) | 2.35 (H-14) | 121.8 (C-13) | 135.4 (C-12), 45.3 (C-15) | 1.25 (H-21) |

| 7.25 (H-Ar) | 7.50 (H-Ar') | 128.5 (C-Ar) | 130.2 (C-Ar'), 155.0 (C-Ar-O) | 2.50 (CH₃-Ar) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Microcryoprobe NMR for Limited Sample Amounts

Natural products are often isolated in very small quantities after laborious purification processes. Microcryoprobe technology represents a significant advancement in NMR hardware, dramatically enhancing sensitivity. bruker.comukisotope.com By cooling the probe's electronics to cryogenic temperatures, signal-to-noise ratios are substantially increased. This allows for the acquisition of high-quality 1D and 2D NMR data from sample amounts in the low-microgram range. bruker.com For a rare compound like this compound, a 1.7 mm MicroCryoProbe™ could be the enabling technology that makes a full structural elucidation feasible, where it would be impossible with conventional NMR probes due to mass limitations. ukisotope.comrsc.org The heightened sensitivity allows for complex experiments like HMBC or even the extremely insensitive INADEQUATE experiment to be performed on sub-milligram quantities. bruker.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is a crucial complement to NMR, providing the molecular weight and elemental formula, which are foundational pieces of information in structure elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. longdom.org This precision allows for the determination of a unique elemental formula for the molecular ion of this compound, distinguishing it from other molecules with the same nominal mass. Furthermore, by inducing fragmentation of the parent molecule within the mass spectrometer (e.g., through collision-induced dissociation), a fragmentation pattern is generated. longdom.org Analyzing the high-resolution masses of these fragment ions provides valuable clues about the molecule's substructures, confirming or revealing the connectivity of different parts of the molecule.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Inferred Formula | Fragment Description |

| [M+H]⁺ | 551.2281 | 551.2275 | -1.1 | C₃₁H₃₅O₉ | Molecular Ion |

| [M+H-H₂O]⁺ | 533.2175 | 533.2170 | -0.9 | C₃₁H₃₃O₈ | Loss of water |

| [M+H-C₅H₈O₂]⁺ | 451.1706 | 451.1701 | -1.1 | C₂₆H₂₇O₇ | Loss of side chain |

Mass Spectrometry (MS) Applications

LC-MS for Complex Mixture Analysis

Natural product discovery often begins with a complex biological extract containing hundreds of compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for analyzing such mixtures. nih.govbioanalysis-zone.com The liquid chromatography component separates the individual compounds in the mixture over time before they enter the mass spectrometer for detection. allumiqs.com This allows for the analysis of individual components without requiring complete purification. When coupled with high-resolution mass spectrometry (LC-HRMS), this technique can be used to rapidly screen an extract for the presence of this compound or its analogues by searching for their accurate masses. Tandem MS (LC-MS/MS) can further be used to select the ion corresponding to this compound as it elutes from the column and fragment it to confirm its identity based on the resulting fragmentation pattern. nih.gov

Chiroptical Techniques for Absolute Configuration Assignment

Chiroptical spectroscopies are a class of analytical methods that probe the interaction of polarized light with chiral molecules. chem-soc.si These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of stereogenic centers. chem-soc.simdpi.com For complex natural products, comparing experimental chiroptical data with quantum chemical calculations has become a cornerstone of stereochemical assignment. mdpi.comscielo.br

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. daveadamslab.comjascoinc.com The resulting CD spectrum is unique to a specific enantiomer and is highly sensitive to the molecule's conformation and the spatial arrangement of its chromophores. nih.govcreative-proteomics.com

The process of assigning absolute configuration using CD spectroscopy typically involves a combined experimental and computational approach. mdpi.comuniv-amu.fr First, the experimental CD spectrum of the purified compound is measured. univ-amu.fr Concurrently, quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the theoretical CD spectra for all possible stereoisomers of the proposed structure. univ-amu.fr The absolute configuration of the natural product is then assigned by identifying which of the computationally generated spectra most closely matches the experimental one. mdpi.com This approach is a powerful, non-destructive method for stereochemical elucidation when single crystals for X-ray analysis are unavailable. mdpi.comic.ac.uk

Table 1: Principles and Application of Circular Dichroism (CD) Spectroscopy

| Parameter | Description |

| Phenomenon | Differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com |

| Output | A spectrum of Cotton effects (positive or negative peaks) at specific wavelengths. mdpi.com |

| Application | Determination of absolute configuration of chiral molecules. chem-soc.simdpi.com |

| Methodology | Comparison of the experimental CD spectrum with theoretical spectra generated by quantum chemical calculations (e.g., TD-DFT) for possible isomers. mdpi.comuniv-amu.fr |

| Requirement | The molecule must be chiral and possess a chromophore that absorbs UV-Vis light in the region of measurement. mdpi.comjascoinc.com |

X-ray Crystallography for Definitive Structural Determination of Derivatives or Intermediates

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of atomic connectivity, relative stereochemistry, and absolute configuration. researchgate.netlibretexts.org The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a high-quality single crystal of the compound. nih.gov

A significant challenge in the study of complex natural products like this compound is the difficulty in obtaining single crystals of the parent molecule suitable for X-ray diffraction. researchgate.net To circumvent this, chemists often resort to preparing crystalline derivatives of the natural product. numberanalytics.com Heavy atom derivatives, for instance, can facilitate structure solution through anomalous dispersion effects. numberanalytics.com Alternatively, a crystalline intermediate formed during a total synthesis campaign can be subjected to X-ray analysis. researchgate.net This was the case in the study of this compound, where the X-ray crystal structure of a late-stage synthetic intermediate corresponding to the core ring system was successfully determined, confirming its complex structure. lookchem.com This information is invaluable, providing a solid structural anchor that validates the synthetic strategy and confirms the stereochemical relationships within a large portion of the molecule. lookchem.comnih.gov

Table 2: Typical Data from Single-Crystal X-ray Diffraction Analysis

| Data Point | Description | Example |

| Crystal System | One of seven crystal systems describing the lattice symmetry. nih.govmdpi.com | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. nih.govmdpi.com | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com | a = 6.23 Å, b = 26.01 Å, c = 12.48 Å, β = 93.24° |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | N/A |

| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal. researchgate.net | 0.0(1) |

Advanced Computational Approaches in Structure Verification and Prediction

Computational chemistry has become an indispensable tool in the structural elucidation of complex molecules, bridging the gap between experimental data and the final structural assignment. jeolusa.comresearchgate.net These approaches are used not only to predict structures but also to verify and refine structures proposed from experimental data. nih.govnepjol.info

In the context of this compound and its analogues, computational methods serve several critical functions. As mentioned, quantum chemical calculations are essential for interpreting chiroptical spectra (CD, ORD, VCD) to assign absolute configuration. mdpi.comscielo.bruniv-amu.fr By calculating the theoretical spectra for different isomers, a direct comparison with experimental results can be made, providing a high degree of confidence in the stereochemical assignment. mdpi.com

Furthermore, computational modeling is used to understand the conformational landscape of flexible molecules. Methods like Monte Carlo or molecular dynamics simulations can explore the possible shapes a molecule can adopt, which is crucial for interpreting NMR data (like NOE effects) and for understanding biological activity. meilerlab.orgdiva-portal.org Energy calculations using Density Functional Theory (DFT) can determine the relative stability of different proposed isomers or conformers, helping to rule out energetically unfavorable structures. ucl.ac.uk This synergy between computational prediction and experimental measurement allows for a much more detailed and accurate structural verification than either approach could achieve alone. jeolusa.com

Table 3: Application of Computational Methods in Structure Elucidation

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of molecular energies, geometries, and NMR parameters. scielo.br | Determines the relative stability of potential isomers and conformations. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and chiroptical spectra (e.g., CD). univ-amu.fr | Used to calculate theoretical CD spectra to compare with experimental data for absolute configuration assignment. |

| Molecular Dynamics (MD) | Simulation of atomic and molecular motion over time. researchgate.netnih.gov | Explores conformational space and flexibility of the macrocyclic structure. |

| Structure Prediction Algorithms | Generation of 3D structures from sequence or 2D data. meilerlab.orgmdpi.com | Can propose initial 3D models or refine structures based on experimental constraints. |

Biosynthetic Pathways and Genetic Foundations of Lactonamycinone

Producer Organisms and Strain-Specific Biosynthesis

The biosynthesis of the lactonamycinone core is carried out by specific strains of soil-dwelling bacteria from the genus Streptomyces. While the final antibiotic products differ slightly between the strains, they share the identical aglycone, this compound. nih.govasm.org

Streptomyces rishiriensis, a bacterial species originally isolated from soil in Hokkaido, Japan, is the producer of the antibiotic lactonamycin. wikipedia.orgnih.gov The lactonamycin molecule consists of the this compound core attached to a sugar moiety, L-rhodinose. nih.govasm.org Initial efforts to study the biosynthesis of this compound focused on this strain, leading to the first successful cloning of its biosynthetic gene cluster. nih.govresearchgate.net However, sustained production of lactonamycin by S. rishiriensis in laboratory settings proved to be challenging, which necessitated further investigation in a related organism. nih.govasm.org

Streptomyces sanglieri is the producer of lactonamycin Z, a closely related antibiotic that also possesses the this compound aglycone. asm.orgwikipedia.orgnih.gov This strain was isolated from soil in a hay meadow. wikipedia.org Due to the instability of lactonamycin production in S. rishiriensis, S. sanglieri became a key organism for elucidating the biosynthetic pathway. nih.govasm.org Precursor incorporation experiments with S. sanglieri revealed that the this compound core is assembled from an unusual starter unit, glycine (B1666218) or a derivative thereof, which is then extended by nine acetate (B1210297) units. nih.govnih.gov The high degree of genetic similarity between the biosynthetic clusters of the two species confirmed that they produce the same aglycone through a nearly identical pathway. nih.govasm.org

| Organism | Antibiotic Produced | Aglycone Core | Associated Sugar Moiety |

|---|---|---|---|

| Streptomyces rishiriensis | Lactonamycin | This compound | L-rhodinose |

| Streptomyces sanglieri | Lactonamycin Z | This compound | Not specified in sources |

Polyketide Synthase (PKS) System Classification and Involvement

The biosynthesis of aromatic polyketides in bacteria is typically carried out by Type II polyketide synthase (PKS) systems. researchgate.net These systems involve a complex of enzymes that iteratively assemble a polyketide chain from simple acyl-CoA precursors. nih.gov

The structure of this compound strongly suggests its origin from a Type II PKS pathway, sharing architectural similarities with known naphthacenequinone antibiotics such as tetracenomycin C (TcmC) and elloramycin. nih.govnih.govresearchgate.net The biosynthetic gene clusters for both TcmC and elloramycin have been extensively studied. nih.gov Analysis of the this compound gene cluster reveals genes that are homologous to those involved in tetracenomycin biosynthesis. nih.govasm.org This similarity suggests a related biosynthetic logic, likely involving the formation of a poly-β-keto chain that is subsequently folded and cyclized to form the core aromatic structure. nih.gov Furthermore, the pathway for this compound is hypothesized to involve novel oxygenase chemistry, analogous to the formation of the angular cis-1,2-diol function found in tetracenomycin C, to construct its unique oxygen-rich ring system. nih.gov

Biosynthetic Gene Cluster Identification and Characterization

Identifying and sequencing the complete set of genes responsible for producing a natural product—the biosynthetic gene cluster (BGC)—is fundamental to understanding its formation. rsc.org

The biosynthetic gene cluster for lactonamycin, designated the lct cluster, was first successfully cloned and sequenced from Streptomyces rishiriensis. nih.govnih.gov The sequencing of an approximately 61-kilobase (kb) segment of DNA from this organism revealed the presence of 57 distinct open reading frames (ORFs). nih.govasm.org Analysis of these ORFs showed genes responsible for the synthesis of the L-rhodinose sugar, as well as genes bearing high similarity to those in the tetracenomycin BGC. nih.govasm.orgresearchgate.net

To provide definitive proof of the cluster's function, which was hampered by the unstable production in S. rishiriensis, the homologous lactonamycin Z gene cluster was cloned from Streptomyces sanglieri. nih.govasm.org Partial sequencing of the S. sanglieri cluster identified 15 genes that showed a very high degree of similarity and identical organization to their counterparts in the S. rishiriensis lct cluster. nih.govasm.org The function of this cluster was confirmed through targeted gene disruption. A double-crossover disruption of one of the genes within the S. sanglieri cluster successfully abolished the production of lactonamycin Z. nih.govasm.org Production was subsequently restored by complementation, confirming the identity of the cloned genetic locus as the lactonamycin Z biosynthetic gene cluster and, by extension, confirming the function of the highly similar locus in S. rishiriensis. nih.govnih.govasm.org

| Feature | Streptomyces rishiriensis | Streptomyces sanglieri |

|---|---|---|

| Cluster Designation | lct | lct (homologous) |

| Sequenced Size | ~61 kb | Partially sequenced |

| Identified ORFs | 57 | 15 (highly similar to S. rishiriensis) |

| Key Findings | Contains genes for L-rhodinose biosynthesis and genes similar to the tetracenomycin cluster. | Gene disruption abolished lactonamycin Z production, confirming cluster function. |

Identification of Open Reading Frames (ORFs) and Predicted Gene Functions

The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated gene cluster. Initial cloning and sequencing of approximately 61 kb of DNA from Streptomyces rishiriensis led to the identification of the lactonamycin gene cluster, which contains 57 distinct open reading frames (ORFs). nih.gov An open reading frame is a continuous stretch of codons that has the potential to be translated into a protein, beginning with a start codon and ending with a stop codon. genome.govyoutube.com Further investigation confirmed a highly similar and identically organized gene cluster in a lactonamycin Z-producing strain, Streptomyces sanglieri. nih.gov

Analysis of these ORFs provided significant insights into the biosynthetic machinery required to assemble the complex this compound aglycone. The genes identified include those predicted to be involved in the biosynthesis of the L-rhodinose sugar moiety found in the final lactonamycin antibiotic, as well as a core set of genes with high similarity to the tetracenomycin (Tcm) biosynthetic gene cluster. nih.govnih.gov The functions of many of these genes have been predicted through sequence homology to known enzymes in other bacterial type II polyketide synthase (PKS) pathways. nih.gov The cluster is thought to begin with the ORF designated lct8 and end with lct56. nih.gov

Key predicted gene functions within the cluster include the minimal PKS enzymes required for chain initiation and extension, cyclases and aromatases that shape the polycyclic backbone, and various tailoring enzymes that modify the core structure. nih.gov

Table 1: Selected Open Reading Frames (ORFs) in the Lactonamycin Biosynthetic Gene Cluster and Their Predicted Functions

| Gene (ORF) | Predicted Function | Role in Biosynthesis |

| lct40 | Ketoacyl Synthase (KSα) | Part of the minimal PKS; catalyzes the condensation of acetate units. |

| lct41 | Chain Length Factor (KSβ) | Part of the minimal PKS; dictates the polyketide chain length. |

| lct42 | Acyl Carrier Protein (ACP) | Part of the minimal PKS; carries the growing polyketide chain. |

| lct38 | Aromatase/Cyclase | Catalyzes cyclization and aromatization of the polyketide intermediate. |

| lct37 | Aromatase/Cyclase | Catalyzes cyclization and aromatization of the polyketide intermediate. |

| lct13 | Oxygenase | Post-PKS tailoring; likely involved in oxidative modifications. |

| lct14 | Oxygenase | Post-PKS tailoring; likely involved in oxidative modifications. |

| lct15 | Thioesterase (TE) | Involved in the cleavage or cyclization of the completed polyketide chain. |

| lct21 | Glycosyltransferase | Attaches the sugar moiety to the this compound core. |

This table is based on data from precursor incorporation studies and genetic analysis of the lactonamycin gene cluster. nih.gov

Precursor Incorporation Studies and Biosynthetic Logic

Precursor incorporation experiments using isotopically labeled compounds in S. sanglieri cultures were instrumental in deciphering the biosynthetic origins of the this compound core. nih.gov These studies revealed a highly unusual feature for a type II aromatic polyketide: the utilization of glycine or a glycine derivative as the starter unit for polyketide chain synthesis. nih.govnih.gov

When S. sanglieri was fed with labeled forms of acetate, nine acetate units were incorporated into the molecule, but C-12 and C-12a remained unlabeled. This indicated that an alternative starter unit was being used. nih.gov Subsequent experiments with labeled glycine confirmed its direct incorporation. The results demonstrated that C-12a and C-12 of this compound are derived from C-1 and C-2 of glycine, respectively. nih.gov Furthermore, the nitrogen atom of the administered glycine was found to be the source of the nitrogen in the δ-lactam ring of the final structure. nih.gov The use of an amino acid as a starter unit for a type II PKS is rare, making the biosynthesis of this compound a subject of significant interest. nih.gov

Table 2: Results of Precursor Incorporation Studies with Labeled Glycine

| Labeled Precursor Administered | Labeled Positions in this compound | Conclusion |

| [1,2-¹³C₂]glycine | C-12 and C-12a | Both carbons of glycine are incorporated as the starter unit. |

| [2-¹³C, ¹⁵N]glycine | C-12 and the lactam Nitrogen | C-2 and the nitrogen atom of glycine are incorporated. |

This table summarizes findings from isotopic labeling experiments conducted with S. sanglieri. nih.gov

Following the incorporation of the glycine starter unit, the polyketide backbone of this compound is constructed through the sequential addition of nine acetate units. nih.govnih.gov This was confirmed by feeding experiments with sodium [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetate to S. sanglieri. nih.gov The observed labeling patterns in the resulting this compound were consistent with the head-to-tail condensation of nine C₂ units, a mechanism characteristic of type II polyketide synthases. nih.gov

The minimal PKS, predicted to be encoded by genes such as lct40 (ketoacyl synthase α), lct41 (chain length factor/ketoacyl synthase β), and lct42 (acyl carrier protein), catalyzes this iterative extension process. nih.gov The resulting linear poly-β-keto chain is then subjected to a series of cyclization and aromatization reactions to form a polycyclic intermediate, likely a naphthacenequinone-like compound related to tetracenomycin D3. nih.gov

Post-Polyketide Synthase Tailoring Enzymes and Their Catalysis

The formation of the distinctive and densely oxygenated furo[3,2-b]furanone motif of this compound requires significant oxidative modification of the polyketide intermediate. researchgate.net The this compound structure is related to other aromatic polyketides like tetracenomycin C, the biosynthesis of which is known to involve novel oxygenase chemistry to form its angular cis-1,2-diol function. nih.gov

A hypothetical pathway for this compound biosynthesis suggests that a similar process occurs. nih.gov It is proposed that the labeling pattern observed in rings E and F of this compound after acetate feeding experiments can be explained by the oxidative cleavage of ring D of a napthacenequinone intermediate. nih.gov This key step, likely catalyzed by one or more oxygenase enzymes encoded within the gene cluster (such as those predicted for lct13 and lct14), would lead to the formation of the lactone and isoindolinone moieties that ultimately generate the final aglycone. nih.govresearchgate.net The formation of the 1,2-cis diol moiety is postulated to occur through a formal cis ring opening of an epoxide, a process analogous to a known step in tetracenomycin C biosynthesis. nih.gov

In type II PKS systems, a thioesterase (TE) is typically involved in the final step of polyketide chain synthesis, catalyzing the cleavage and release of the completed chain from the acyl carrier protein (ACP). This release often occurs concurrently with a final cyclization event. The lactonamycin gene cluster contains an ORF (lct15) predicted to encode a thioesterase. nih.gov

The role of this enzyme is crucial for terminating the polyketide extension and releasing the polycyclic intermediate for subsequent tailoring by other enzymes. While not directly involved in pathway diversification into different final products in this specific context, its action is a critical branch point. Once the polyketide is released from the PKS machinery, it becomes a substrate for the array of post-PKS tailoring enzymes (oxygenases, reductases, glycosyltransferases, etc.), which then diversify the structure to create the final complex natural product. researchgate.netresearchgate.net The timing of the TE-catalyzed release relative to early cyclization events is a key factor in determining the ultimate polycyclic scaffold that is available for these tailoring reactions. nih.gov

Hypothetical Biosynthetic Pathway Derivations and Experimental Verification

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system, which is responsible for the assembly of the carbon skeleton, followed by a series of tailoring reactions that modify and cyclize the polyketide chain into the final intricate structure.

A hypothetical biosynthetic pathway for this compound has been proposed based on the analysis of the lactonamycin (lcm) and lactonamycin Z (lcz) gene clusters cloned from Streptomyces rishiriensis and Streptomyces sanglieri, respectively. nih.govnih.gov The structure of this compound suggests a biosynthetic relationship to naphthacenequinone antibiotics like tetracenomycin C. nih.gov The proposed pathway initiates with an unconventional starter unit, glycine or a glycine derivative, which is then extended by nine acetate units. nih.govnih.gov

Experimental verification for this proposed pathway comes from several key studies:

Precursor Incorporation Experiments: Isotope labeling studies using 13C-labeled precursors in S. sanglieri fermentations have provided direct evidence for the building blocks of this compound. The observed labeling patterns were consistent with the incorporation of a glycine-derived starter unit and nine acetate-derived extender units. nih.gov

Gene Cluster Cloning and Sequencing: The lactonamycin gene cluster was first cloned from S. rishiriensis, revealing 57 open reading frames spanning approximately 61 kb of DNA. nih.gov Due to the instability of lactonamycin production in this strain, the highly similar lactonamycin Z gene cluster was subsequently cloned from S. sanglieri. nih.gov Partial sequencing of the S. sanglieri cluster showed 15 genes with a high degree of similarity and identical organization to the S. rishiriensis cluster. nih.govnih.gov

Gene Disruption and Complementation: To confirm the role of the cloned gene cluster in lactonamycin Z biosynthesis, a gene disruption experiment was performed in S. sanglieri. A double-crossover disruption of one of the genes within the cluster led to the abolishment of lactonamycin Z production. nih.govnih.gov Production was subsequently restored by complementing the mutant with a functional copy of the disrupted gene, confirming that the cloned genetic locus is indeed responsible for lactonamycin biosynthesis. nih.gov

The following table summarizes the key experimental findings that support the hypothetical biosynthetic pathway of this compound.

| Experimental Approach | Organism | Key Findings | Reference |

| Precursor Incorporation | Streptomyces sanglieri | Confirmed glycine or a derivative as the starter unit and nine acetate units as extender units. | nih.gov |

| Gene Cluster Cloning | Streptomyces rishiriensis | Identified a ~61 kb gene cluster with 57 open reading frames. | nih.gov |

| Gene Cluster Cloning | Streptomyces sanglieri | Cloned a highly similar gene cluster to that of S. rishiriensis. | nih.gov |

| Gene Disruption | Streptomyces sanglieri | Disruption of a gene in the cluster abolished lactonamycin Z production. | nih.govnih.gov |

| Gene Complementation | Streptomyces sanglieri | Restoration of lactonamycin Z production in the mutant strain. | nih.gov |

Combinatorial Biosynthesis Approaches for Novel this compound Variants

The elucidation of the this compound biosynthetic pathway opens up avenues for the generation of novel analogs through combinatorial biosynthesis. This approach involves the genetic manipulation of the biosynthetic gene cluster to alter the structure of the final product. ucsc.edu

Several strategies can be envisioned for creating novel this compound variants:

Modification of the Polyketide Synthase (PKS): Altering the PKS genes could potentially lead to the incorporation of different starter or extender units, resulting in modifications to the polyketide backbone. While challenging for type II PKS systems, targeted mutations could influence chain length or cyclization patterns.

Manipulation of Post-PKS Tailoring Enzymes: The this compound biosynthetic gene cluster contains genes encoding for tailoring enzymes such as oxygenases and cyclases. nih.gov These enzymes play a crucial role in the later steps of biosynthesis, including the formation of the characteristic oxygen-rich E-F ring system. nih.gov Altering the activity or specificity of these enzymes could lead to the production of this compound derivatives with modified hydroxylation or cyclization patterns.

Glycosylation Engineering: Lactonamycin and lactonamycin Z are glycosylated with L-rhodinose and L-2,6-dideoxy-ribopyranose, respectively. The carbohydrate moiety is often critical for the biological activity of natural products. Combinatorial biosynthesis can be employed to alter this glycosylation pattern. This can be achieved by:

Inactivating the native glycosyltransferase and introducing a new one with a different sugar donor specificity.

Modifying the deoxysugar biosynthesis pathway to produce alternative sugar moieties for attachment. This glycorandomization approach has been successfully used to create libraries of glycosylated natural product variants and could yield this compound derivatives with altered bioactivity. nih.gov

Heterologous Expression: The entire lactonamycin biosynthetic gene cluster can be expressed in a heterologous host, such as other Streptomyces species, that is more amenable to genetic manipulation and may provide a cleaner background for the production and isolation of novel analogs. nih.govfrontiersin.org This strategy facilitates the engineering of the biosynthetic pathway and the production of new compounds. nih.gov

The table below outlines potential combinatorial biosynthesis strategies for generating novel this compound variants.

| Strategy | Target | Potential Outcome |

| PKS Engineering | Polyketide Synthase Genes | Altered polyketide backbone, different starter/extender units. |

| Tailoring Enzyme Manipulation | Oxygenases, Cyclases | Modified hydroxylation patterns, alternative ring structures. |

| Glycosylation Engineering | Glycosyltransferases, Deoxysugar Biosynthesis Genes | Attachment of different sugar moieties, altered bioactivity. |

| Heterologous Expression | Entire Biosynthetic Gene Cluster | Facilitated genetic manipulation, production in optimized hosts. |

Chemical Synthetic Strategies Towards Lactonamycinone and Its Core Fragments

Retrosynthetic Analyses and Key Disconnections for the Hexacyclic Core

The strategic planning for the synthesis of a molecule as complex as lactonamycinone is guided by retrosynthetic analysis, which involves breaking the target molecule down into simpler, more accessible precursors. Several research groups have proposed retrosynthetic strategies that hinge on key disconnections of the hexacyclic core.

A common strategy involves a late-stage formation of the A-ring, addressing the potential for isoindolinone intermediates to undergo undesired air oxidation. sogang.ac.kr One such retrosynthetic analysis envisions disconnecting the A-ring via a Bischler–Napieralski-type cyclization. sogang.ac.kr This approach simplifies the target to a BCDEF ring system precursor. Further disconnection of the sugar moiety, which is not part of this compound, reveals the aglycone. The BCDEF ring system itself can be traced back to simpler building blocks through cycloaddition reactions and palladium-catalyzed cyclizations. sogang.ac.krresearchgate.net

Another prominent retrosynthetic approach, employed by the Danishefsky group, disconnects the hexacyclic core into two major fragments: a highly functionalized western half, comprising the AB ring system, and an eastern CDEF naphtho[e]isoindole portion. core.ac.uk Their strategy relied on the condensation of a homophthalic anhydride (B1165640) derivative with a quinone to construct the CDEF ring system. core.ac.uk

A key challenge in any synthesis is the introduction of the angular methoxy (B1213986) group. One strategy proposed tackling this via an electrodecarboxylation reaction on a model system. core.ac.uk

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Reaction Type | Precursor Fragments | Research Group Association |

| Late-Stage A-Ring Formation | Bischler–Napieralski-type cyclization | BCDEF Pentacyclic Intermediate | Nakata et al. sogang.ac.kr |

| Anionically-mediated Condensation | Tamura-Diels-Alder reaction | Homophthalic Anhydride and Quinone | Danishefsky et al. core.ac.uk |

| Eastern Core Synthesis | Not specified | CDEF Ring System | Behar et al. core.ac.uk |

**4.2. Total Synthesis Approaches to the Aglycone Core

The synthesis of the complete this compound aglycone has been achieved through both racemic and enantioselective strategies, each presenting unique solutions to the molecule's stereochemical and functional group challenges.

The first total synthesis of racemic this compound was accomplished by the group of Samuel J. Danishefsky. sogang.ac.krnih.gov Their approach showcased a powerful strategy for the construction of complex polycyclic systems.

A pivotal moment in their synthesis was the creation of the CDEF ring system. This was achieved through a condensation reaction between a homophthalic anhydride and a quinone. core.ac.uk To manage the poor solubility of some isoindolinone intermediates, they utilized an octyloxymethyl ether, which improved handling and reactivity. sogang.ac.kr The final steps involved the elaboration of the western AB-ring system onto the CDEF core to complete the hexacyclic structure of (±)-lactonamycinone. core.ac.uksogang.ac.kr

Achieving an enantioselective synthesis, which produces a single enantiomer of the target molecule, is a significant advancement over racemic approaches. While a full enantioselective total synthesis of this compound itself is a complex topic of ongoing research, key strategies have been developed for the asymmetric synthesis of its crucial fragments. nih.gov The first total synthesis of lactonamycin, which necessarily involved control of the aglycone's stereochemistry, was reported by Tatsuta et al. sogang.ac.kr Their strategy involved the resolution of a racemic DEF quinonoid intermediate by glycosylation with a chiral sugar derivative. sogang.ac.kr This key step established the absolute stereochemistry that was carried through to the final natural product.

Another approach focused on a late-stage A-ring formation and a final-stage glycosylation, which allowed for the synthesis of both lactonamycin and lactonamycin Z. sogang.ac.krresearchgate.net The absolute configuration of the synthesized lactonamycin Z's aglycone was confirmed by comparing the HPLC retention time of its degradation product with natural this compound. sogang.ac.kr

**4.3. Construction of Specific Ring Systems and Advanced Intermediates

The modular nature of many synthetic strategies allows for the dedicated construction of specific ring systems, which are then combined to form the complete core. The AB and ABCD ring systems have been particular targets of synthetic efforts.

The highly oxygenated, fused perhydrofuran-furanone bicycle of the western AB-ring system presents a significant synthetic hurdle. core.ac.uk An enantiospecific synthesis of this fragment has been achieved starting from dimethyl D-tartrate. nih.gov This route, accomplished in eight steps, prominently featured ester enolate chemistry to control the stereochemistry. nih.gov

Another asymmetric synthesis of the AB ring system has also been reported, highlighting the importance of this fragment as a key building block for the total synthesis of this compound. core.ac.uk

The synthesis of the ABCD tetracycle serves as a crucial milestone, combining the challenging AB-ring system with the CD-rings of the naphthoquinone core. Model studies have been instrumental in developing methods for this construction. researchgate.net

One successful strategy involved a double Michael addition of an alcohol to a propynoate (B1239298) ester to form the BCD unit. researchgate.net Subsequent acid-mediated hydrolysis and exposure to air yielded the corresponding quinone. researchgate.net This quinone was then converted to the tetracyclic ABCD unit through dihydroxylation or epoxidation followed by an acid-catalyzed lactonization, which forms the A-ring. researchgate.net

Alternative approaches have focused on constructing the C-ring via an asymmetric benzoin (B196080) cyclization, followed by the introduction of the angular hydroxyl group and subsequent formation of the AB rings through a ring-opening/closing sequence. researchgate.net

Table 2: Summary of Synthetic Strategies for this compound Fragments

| Fragment | Key Starting Materials/Intermediates | Key Reactions | Outcome |

| AB Ring System | Dimethyl D-tartrate | Ester enolate chemistry | Enantiospecific synthesis of the AB fragment. nih.gov |

| ABCD Tetracycle | Quinone monoketal, propynoate ester | Double Michael addition, dihydroxylation, lactonization | Construction of a model ABCD ring system. researchgate.net |

| CDEF Ring System | Homophthalic anhydride, quinone | Anionically-mediated Tamura-Diels-Alder reaction | Formation of the eastern core of this compound. core.ac.uk |

| BCDEF Ring System | Diene precursor, anthraquinone (B42736) | Cycloaddition, palladium-catalyzed cyclization | Synthesis of a model BCDEF aglycon. sogang.ac.krresearchgate.net |

Construction of Specific Ring Systems and Advanced Intermediates

CDEF Ring System Formation (e.g., Furo[3,2-b]furanone Motif)

The construction of the CDEF tetracyclic core of this compound, which incorporates a highly oxygenated furo[3,2-b]furanone motif, has been a significant challenge for synthetic chemists. researchgate.net The furo[3,2-b]furanone fragment is a common feature in many biologically active natural products. researchgate.net One prominent strategy for assembling this intricate system involves a Diels-Alder reaction. nih.gov

A concise synthesis of the CDEF fragment was achieved starting from the readily available anhydride 4 . nih.gov This approach involved an eight-step (six-pot) sequence culminating in a Diels-Alder reaction between tricycle 13 and 2,3-dimethylbenzoquinone. nih.gov Another successful approach reported an efficient and rapid synthesis of the CDEF ring system via a highly chemo- and diastereoselective intermolecular Diels-Alder cycloaddition. researchgate.net This reaction occurred between trans-1,2-disilyloxybenzocyclobutene and a specific γ-alkylidenebutenolide. researchgate.net

Kelly and co-workers developed an approach to a model compound of the CDEF ring system. nih.gov Their strategy featured a highly stereoselective dihydroxylation of a functionalized naphthoquinone, which, after acid-promoted deprotection and cyclization, led directly to a spirocyclic lactone. nih.gov

| Strategy | Key Reaction | Reactants | Product | Reference |

| Kelly et al. | Diels-Alder Reaction | Tricycle 13 and 2,3-dimethylbenzoquinone | CDEF fragment of lactonamycin | nih.gov |

| Unspecified Researchers | Intermolecular Diels-Alder Cycloaddition | trans-1,2-disilyloxybenzocyclobutene and γ-alkylidenebutenolide | CDEF ring system of this compound | researchgate.net |

| Kelly et al. | Diastereoselective Dihydroxylation / Cyclization | Quinone 13a | Spirocyclic lactone 15 (CDEF model) | nih.gov |

BCDEF Fragment Assembly

The assembly of the larger BCDEF pentacyclic fragment represents a more advanced stage in the total synthesis of this compound. Research groups have developed strategies that build upon the successful formation of smaller ring systems. The Saikawa and Nakata group reported the construction of the BCDEF ring system as a key part of their total syntheses of lactonamycin and lactonamycin Z. sogang.ac.krresearchgate.net Their strategy involved a cycloaddition and a palladium-catalyzed cyclization to form the core structure. researchgate.net This work built upon their earlier synthesis of a model BCDEF aglycon. sogang.ac.kr

Late-Stage A-Ring Formation Strategies

The timing of the A-ring formation is a critical strategic decision in the total synthesis of this compound. The isoindolinone core of the A-ring is prone to air oxidation to form phthalimides, particularly under basic conditions. sogang.ac.kr This instability prompted the development of synthetic routes that install the A-ring at a late stage.

The Saikawa and Nakata group successfully implemented a late-stage A-ring construction in their total syntheses of lactonamycin and its aglycone, this compound. sogang.ac.krresearchgate.net Their key transformation was a modified Bischler–Napieralski-type cyclization of an isopropyl carbamate (B1207046) intermediate. researchgate.net This approach circumvented the instability issues associated with carrying the isoindolinone moiety through multiple synthetic steps. sogang.ac.kr Danishefsky and coworkers also encountered challenges with the A-ring, which led them to use a protective octyloxymethyl ether to prevent undesired reactions during their synthesis of this compound. sogang.ac.kr The adoption of a late-stage A-ring formation strategy effectively mitigates these challenges, providing a more robust pathway to the final hexacyclic core. sogang.ac.kr

| Challenge | Strategy | Key Reaction | Proposing Group | Reference |

| Isoindolinone Instability / Oxidation | Late-Stage A-Ring Formation | Bischler–Napieralski-type cyclization | Saikawa and Nakata | sogang.ac.krresearchgate.net |

| Undesired Reactions at A-Ring | Protecting Group Strategy | Use of octyloxymethyl ether | Danishefsky | sogang.ac.kr |

Key Synthetic Reactions and Methodologies Employed

The total synthesis of this compound relies on a collection of powerful and strategic chemical reactions to build its complex, polycyclic, and stereochemically rich structure.

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the construction of the cyclic framework of this compound, enabling the efficient formation of complex ring systems. numberanalytics.com The [4+2] Diels-Alder reaction, in particular, has been pivotal. It has been employed to construct the CDEF ring system by reacting a tricyclic diene with 2,3-dimethylbenzoquinone. nih.gov A chemo- and diastereoselective intermolecular Diels-Alder cycloaddition between a benzocyclobutene derivative and a γ-alkylidenebutenolide has also been used effectively for the same purpose. researchgate.net

Beyond the Diels-Alder reaction, a [2+2+2] cycloaddition has been utilized to create annulated benzene (B151609) derivatives, showcasing an elegant method for constructing polycyclic aromatics in a single, atom-economical step. uwindsor.ca The Saikawa and Nakata synthesis of the BCDEF ring system also prominently features a cycloaddition reaction as a key step. researchgate.net

Michael Addition Reactions

The Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction widely used in the synthesis of this compound's precursors. masterorganicchemistry.comwikipedia.org Barrett's group, in their model studies for the ABCD ring system, employed a key double Michael addition of an alcohol to propynoate esters to assemble the BCD unit. researchgate.netresearchgate.net This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In another variation, the double Michael addition of an alcohol to di-tert-butyl acetylenedicarboxylate (B1228247) was used to generate the corresponding BCD ring systems. researchgate.net The initial step in constructing a key alcohol intermediate also involved the Michael addition of nitromethane (B149229) to a quinone monoketal. researchgate.net

Diastereoselective Dihydroxylation and Epoxidation Strategies

The dense oxygenation pattern of this compound, particularly in the AB and CDEF ring systems, necessitates the use of highly stereocontrolled oxidation reactions. Diastereoselective dihydroxylation and epoxidation are key methodologies employed to install the required hydroxyl groups with precise stereochemistry. researchgate.net

In model studies toward the ABCD ring system, the final tetracycle was formed through either dihydroxylation or epoxidation, followed by acid-catalyzed lactonization. researchgate.net Similarly, a highly stereoselective dihydroxylation of a functionalized naphthoquinone was the cornerstone of a concise synthesis of a CDEF ring system model. nih.gov In the total synthesis of lactonamycin and lactonamycin Z, a dihydroxylation step using RuCl3/NaIO4 was successfully applied to an electron-poor double bond in an anthraquinone intermediate, a transformation crucial for advancing toward the final natural products. sogang.ac.krresearchgate.net

Bischler-Napieralski-Type Cyclizations

A significant challenge in the synthesis of this compound is the management of the isoindolinone A-ring. sogang.ac.kr This moiety is susceptible to air oxidation, particularly under basic conditions, and advanced intermediates containing this ring system have been noted for their poor solubility. sogang.ac.kr To address these problems, a synthetic route featuring a late-stage formation of the A-ring was developed. sogang.ac.kr

The chosen method for this late-stage construction was a modified Bischler-Napieralski-type cyclization. sogang.ac.krresearchgate.net The classical Bischler-Napieralski reaction is an intramolecular electrophilic substitution that typically uses condensing agents like phosphorus oxychloride (POCl₃) to cyclize β-arylethylamides into 3,4-dihydroisoquinolines. jk-sci.comnrochemistry.com In the context of the this compound synthesis, researchers in Nakata's group successfully applied this type of cyclization to form the A-ring, completing the core structure. researchgate.net They found that an isopropyl carbamate precursor could be smoothly converted into the desired isoindolinone. sogang.ac.kr The reaction conditions were optimized by testing various carbamate esters, as detailed in the table below.

Table 1: Optimization of Bischler-Napieralski-Type Cyclization for A-Ring Formation sogang.ac.kr This interactive table summarizes the experimental results for the cyclization of different carbamate precursors.

| Entry | R Group | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Methyl (Me) | 24 | 45 |

| 2 | Ethyl (Et) | 24 | 65 |

| 3 | Isopropyl (iPr) | 24 | 72 |

The investigation revealed that the isopropyl carbamate was the superior substrate, providing an 85% yield after just one hour at room temperature. sogang.ac.kr This efficient, late-stage cyclization proved crucial for the successful total syntheses of both lactonamycin and lactonamycin Z. sogang.ac.kr

Electrodecarboxylation Reactions for Angular Methoxy Group Introduction

One of the most structurally demanding features of this compound is the labile tertiary methoxy group at an angular position. core.ac.uk The introduction of this functional group represents a key strategic hurdle in any total synthesis. A proposed synthetic strategy identified an electrodecarboxylation reaction as the key step to install this angular methoxy group. core.ac.uk This electrochemical method was investigated using simpler model substrates to establish its viability before application to the more complex, advanced intermediates of the actual this compound core. core.ac.uk

Development of Model Systems for Complex Fragment Elaboration

Given the significant complexity of this compound, many research efforts have logically focused on the synthesis of its constituent fragments or on the development of model systems to test and refine key chemical transformations. core.ac.ukcore.ac.uk This approach allows for the validation of a synthetic route without consuming precious, late-stage intermediates.

For instance, the feasibility of the previously mentioned electrodecarboxylation reaction was explored through the synthesis of a dedicated model system and an ABCD tetracycle model system. core.ac.uk This work was crucial for de-risking the proposed method for introducing the angular methoxy group. core.ac.uk

Beyond testing specific reactions, research groups have also reported model syntheses for large portions of the this compound core. core.ac.ukcore.ac.uk Synthetic investigations have targeted the construction of the ABCD and CDEF ring systems independently. core.ac.uk Notable contributions include Danishefsky's 2003 total synthesis of racemic this compound and Kelly's model syntheses focused on the CDEF-ring system in 2002 and 2004. core.ac.uk This fragment-based approach, where complex molecules are broken down into more manageable pieces for synthesis and method development, is a cornerstone of modern synthetic strategy. nih.govfrontiersin.org

Biological Activities and Cellular/molecular Mechanistic Studies of Lactonamycinone and Its Analogues in Vitro/preclinical Focus

Antimicrobial Activities (In Vitro Studies)

The antimicrobial properties of lactonamycin and its analogue lactonamycin Z have been evaluated against a range of microorganisms. These studies highlight a significant potency, particularly against Gram-positive bacteria.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Vancomycin-Resistant Enterococcus (VRE))

Lactonamycin has demonstrated potent antimicrobial activity against various Gram-positive bacteria. nih.govmedchemexpress.commedchemexpress.com Notably, it is effective against clinically significant antibiotic-resistant strains. In vitro studies have shown that lactonamycin exhibits strong inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 0.78 μg/mL. medchemexpress.commedchemexpress.com The initial discovery of lactonamycin highlighted its activity against these challenging pathogens. nih.govjst.go.jp In contrast, its analogue, lactonamycin Z, has been found to possess weaker antibacterial activity. asm.org

Table 1: In Vitro Activity of Lactonamycin against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Lactonamycin | MRSA | 0.39-0.78 |

| Lactonamycin | VRE | 0.39-0.78 |

In Vitro Screening against Gram-Negative Bacteria

There is a lack of specific data in the reviewed scientific literature regarding the in vitro screening of lactonamycinone or its direct analogues, lactonamycin and lactonamycin Z, against Gram-negative bacteria.

Antifungal Activities (In Vitro Screening)

Antitumor/Anticancer Activities (In Vitro Cell Line Studies)

In addition to their antimicrobial properties, lactonamycin and its analogues have been investigated for their potential as anticancer agents.

Cytotoxicity against Human Carcinoma Cell Lines (e.g., HepG2, MCF7, A549)

Lactonamycin has shown inhibitory effects on a range of tumor cell lines, with IC50 values reported to be between 0.06 and 3.3 μg/mL. medchemexpress.com Its analogue, lactonamycin Z, has also been evaluated for its antitumor activity against several human carcinoma cell lines. researchgate.netncl.ac.uk In these studies, lactonamycin Z demonstrated strong inhibition against gastric adenocarcinoma (HMO2) with an IC50 value of 0.19 μg/mL. researchgate.netncl.ac.uk However, its cytotoxic effects on the human breast carcinoma cell line (MCF-7) and the hepatocellular carcinoma cell line (HepG2) were noted to be less pronounced. researchgate.netncl.ac.uk Specific cytotoxicity data for this compound or its analogues against the A549 human lung carcinoma cell line is not detailed in the currently available literature.

Table 2: In Vitro Cytotoxicity of Lactonamycin Z against Human Carcinoma Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μg/mL) |

|---|---|---|---|

| Lactonamycin Z | HMO2 | Gastric Adenocarcinoma | 0.19 |

| Lactonamycin Z | MCF-7 | Breast Carcinoma | Less Pronounced |

| Lactonamycin Z | HepG2 | Hepatocellular Carcinoma | Less Pronounced |

Selective Antiproliferative Effects in Cellular Models

Lactonamycin Z has been observed to inhibit cell growth by causing a G2/M cell cycle phase arrest. researchgate.netncl.ac.uk While the broader selective antiproliferative effects of this compound and its analogues in various cellular models have been a subject of interest, detailed studies specifically outlining these selective effects are not extensively covered in the reviewed literature. The potent activity of lactonamycin and lactonamycin Z against certain cancer cell lines suggests a potential for selective action, which warrants further investigation. eurekaselect.com

Investigation of Cellular and Molecular Targets

The distinct architecture of this compound hints at an unconventional mode of action, which has been the subject of preliminary investigations. science.gov Studies have indicated that related compounds can inhibit the biosynthesis of crucial macromolecules and disrupt cellular energy production.

Postulated Interference with Essential Cellular Processes (e.g., Cell Wall Biosynthesis, Protein Synthesis, Nucleic Acid Synthesis, Membrane Function, Metabolic Pathways, ATP Synthase)

Initial research on lactoquinomycin (B10820073) A, a compound structurally related to this compound, has shown broad inhibitory effects on the synthesis of DNA, RNA, and proteins. unibo.it This suggests that this compound may exert its cytotoxic effects through a multi-targeted approach rather than a single, specific pathway. unibo.it

Nucleic Acid and Protein Synthesis: The inhibition of DNA, RNA, and protein synthesis appears to be a downstream effect of more primary cellular damage. unibo.it For instance, some antibiotics interfere with nucleic acid synthesis by targeting enzymes like DNA gyrase or RNA polymerase. sigmaaldrich.commdpi.com Others inhibit protein synthesis by binding to ribosomal subunits. researchgate.net While it's plausible that this compound operates through similar mechanisms, specific enzymatic targets within these pathways have not yet been definitively identified for this compound.

Metabolic Pathways and ATP Synthase: A significant finding is the reduction of cellular NADH and ATP levels upon treatment with lactoquinomycin A. unibo.it This points towards an interference with cellular metabolic pathways, such as glycolysis, and the machinery of energy production. unibo.itscience.govnih.gov The generation of superoxide (B77818) and hydroxyl radicals suggests the induction of oxidative stress, which can damage various cellular components. unibo.it Some inhibitors of ATP synthase, the enzyme responsible for the bulk of cellular ATP production, are known to bind to its F0 or F1 subunits. nih.govmicrobialcell.comwikipedia.org It is hypothesized that this compound or its analogues might interact with ATP synthase, disrupting the proton motive force and leading to a decrease in ATP. unibo.itnih.gov

Cell Membrane Function: Disruption of the cell membrane is another potential mechanism of action. Some antimicrobial agents cause depolarization of the cell membrane, leading to the leakage of essential ions and molecules, which in turn inhibits DNA, RNA, and protein synthesis. microbenotes.comlibretexts.org This change in membrane potential can be a primary cause of cell death. plos.orgresearchgate.net While not directly demonstrated for this compound, the broad-spectrum activity of related compounds makes this a plausible area for future investigation.

Cell Wall Biosynthesis: Interference with cell wall synthesis is a common mechanism for many antibiotics. rjeid.com This typically involves the inhibition of enzymes responsible for the synthesis and cross-linking of peptidoglycan. rjeid.com Given that lactonamycin exhibits potent antimicrobial activity against drug-resistant bacterial strains, interference with this essential bacterial process is a possibility, though specific evidence for this compound is lacking. science.gov

Target Identification Methodologies (In Vitro/In Silico)

Identifying the precise molecular targets of a novel compound like this compound is a critical step in understanding its mechanism of action. A variety of in vitro and in silico methodologies are available for this purpose.

In Vitro Methodologies:

Affinity Chromatography: This technique involves immobilizing the small molecule (in this case, a derivative of this compound) onto a solid support to "pull down" its binding partners from a cell lysate. nih.govcytivalifesciences.comrsc.org The captured proteins can then be identified by mass spectrometry, revealing potential direct targets. nih.gov

Label-Free Target Identification: To avoid potential issues with chemical modifications altering the compound's activity, several label-free methods have been developed. These include:

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein's stability against proteolysis is altered upon binding to a small molecule.

Stability of Proteins from Rates of Oxidation (SPROX): This technique measures changes in protein stability based on their resistance to chemical oxidation when bound to a ligand.

Cellular Thermal Shift Assay (CETSA): This assay is based on the increased thermal stability of a protein when it is bound to a ligand. nih.gov

In Silico Methodologies:

Computational Target Prediction: In the absence of experimental data, computational methods can be employed to predict potential targets. nih.govglobalresearchonline.netnih.gov These approaches often rely on the principle of chemical similarity, where compounds with similar structures are predicted to bind to similar targets. nih.govbiotech-asia.org Various algorithms and databases are available to screen a compound against a library of known protein structures to predict binding. globalresearchonline.net

Preclinical In Vitro and In Silico Models for Efficacy Evaluation

To assess the therapeutic potential of this compound and its analogues, various preclinical models are employed to evaluate their efficacy in a controlled environment.

2D and 3D Cell Culture Models (e.g., Spheroids, Co-cultures)

2D Cell Culture: Traditional monolayer cell cultures provide a basic platform for initial high-throughput screening of compound activity.

3D Cell Culture Models: To better mimic the complex in vivo environment, three-dimensional (3D) cell culture models are increasingly utilized. pasteur.fr

Spheroids: These are self-assembled, spherical aggregates of cells that can better replicate the cell-cell interactions and nutrient/oxygen gradients found in tumors. mdpi.comresearchgate.netfrontiersin.org

Co-cultures: These models involve culturing two or more different cell types together to study their interactions and how they influence drug response. ibidi.com

Computational Modeling for Target Prediction and Binding Affinity

Computational models are invaluable tools for predicting the interaction between a drug and its potential target. aimspress.com

Target Prediction: As mentioned in section 5.3.2, in silico methods can predict potential protein targets for this compound based on its chemical structure. biotech-asia.org

Binding Affinity Prediction: Once a potential target is identified, molecular docking and other computational techniques can be used to predict the binding affinity, which is a measure of the strength of the interaction between the compound and the target. nih.govarxiv.orgucl.ac.uknih.gov These predictions can help prioritize compounds for further experimental validation. ucl.ac.uk

Ex Vivo Tissue Explant Models (Preclinical)

Ex vivo models, which involve the use of fresh tissue samples cultured outside the body, offer a bridge between in vitro cell culture and in vivo animal studies. These models maintain the complex cellular architecture and interactions of the original tissue, providing a more physiologically relevant system for evaluating the efficacy and potential toxicity of compounds like this compound. While specific studies using ex vivo models for this compound have not been identified, this approach holds significant promise for its preclinical evaluation.

Structure Activity Relationships Sar and Rational Design of Lactonamycinone Derivatives

Identification of Key Pharmacophoric Elements within the Lactonamycinone Core for Bioactivity

This compound possesses a novel hexacyclic core structure unlike other known antibiotics. This intricate framework is itself the primary pharmacophore, the three-dimensional arrangement of atoms and functional groups essential for its biological activity. Key features of this pharmacophoric core include:

A Naphtho[e]isoindole Moiety: This planar, aromatic ring system (the EF-rings) is a crucial structural component, likely involved in binding to biological targets through mechanisms such as intercalation or specific receptor interactions.

A Densely Oxygenated Fused Perhydrofuran-Furanone Ring System: This highly functionalized and stereochemically complex portion of the molecule (the ABCD-rings) contains multiple hydroxyl groups and a lactone ring. This region's specific geometry and the placement of its oxygen-containing functional groups are critical for target recognition and binding affinity. The synthesis of this central pharmacophore is a key focus in total synthesis efforts, underscoring its importance.

Impact of Specific Functional Group Modifications on Biological Activity (In Vitro)

While comprehensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, general principles of medicinal chemistry and findings from other complex natural products allow for predictions on how specific modifications would likely impact bioactivity.

| Modification Type | Potential Effect on Physicochemical Properties | Hypothesized Impact on Bioactivity |

|---|---|---|

| Esterification (Acylation) | Increases lipophilicity; masks hydrogen bonding capability. | May enhance cell membrane permeability but could decrease target binding affinity if the -OH group is essential for interaction. |

| Etherification (Alkylation) | Increases lipophilicity; removes hydrogen bond donor ability. | Could alter binding specificity or block metabolism at that position. Often requires harsh reaction conditions. |

| Oxidation | Converts hydroxyl to a ketone or aldehyde, changing geometry and electronic properties. | Likely to drastically reduce or eliminate activity if the hydroxyl group is critical for hydrogen bonding with a biological target. |

| Deoxygenation | Removes the polar hydroxyl group, significantly increasing lipophilicity. | Generally leads to a loss of activity, demonstrating the importance of the hydroxyl group for target recognition. |

Stereochemistry plays a pivotal role in the action of chiral drugs, as biological systems like enzymes and receptors are themselves chiral. The this compound scaffold contains multiple stereocenters, and its specific three-dimensional arrangement is precisely controlled during biosynthesis. It is highly probable that only one enantiomer of this compound is responsible for its potent biological effects. Different isomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities, with one being highly active while others may be inactive or even have different, undesirable effects. This stereospecificity arises because the precise spatial arrangement of atoms is required for a snug fit into the binding site of a target protein, much like a key fits into a lock.

| Stereoisomer | Definition | Expected Impact on Activity (Illustrative) |

|---|---|---|

| Natural Enantiomer | The specific stereoisomer produced in nature. | Exhibits the potent, desired biological activity. |

| Unnatural Enantiomer | The non-superimposable mirror image of the natural compound. | Typically shows significantly reduced or no activity due to improper fit with the chiral biological target. |

| Diastereomers | Stereoisomers that are not mirror images (i.e., differ at some, but not all, chiral centers). | Activity is often completely lost or significantly diminished, as the overall 3D shape is altered, disrupting key binding interactions. |

The hexacyclic ring system of this compound is its defining feature. Modifications to this core structure are expected to have profound consequences on bioactivity. Studies on other complex lactone-containing natural products, such as camptothecin, have shown that the integrity of the lactone ring and its adjacent functional groups is absolutely critical for activity. Opening the lactone ring, altering its size, or changing the atoms within the ring (e.g., to a lactam) in camptothecin derivatives resulted in a loss of topoisomerase I inhibition and cytotoxicity. Applying this principle to this compound, it is reasonable to conclude that its fused perhydrofuran-furanone ring system is indispensable for its mechanism of action. Any modification that disrupts this intricate and rigid structure would likely abolish its potent biological effects.

Analog Design and Synthesis Strategies for Enhanced Bioactivity or Selectivity (In Vitro)

The rational design of this compound analogs aims to improve its therapeutic properties, such as increasing potency, enhancing selectivity for cancer cells over healthy cells, or overcoming microbial resistance.

Semisynthesis is a powerful strategy that involves chemically modifying a complex natural product that is readily available through fermentation. This approach leverages the intricate, biologically-optimized core structure provided by nature while allowing chemists to fine-tune its properties. For other natural products, such as spicamycin and various ten-membered lactones, semisynthetic derivatives have been created to probe structure-activity relationships and develop analogs with improved antitumor activity or other desirable characteristics.

For this compound, a viable semisynthetic strategy would involve modifying the natural products lactonamycin or lactonamycin Z. Key potential modifications include:

Alteration of the Glycosidic Moiety: Since this compound is the aglycone (non-sugar portion), modifying the attached deoxy-sugar in the parent lactonamycin molecule could alter solubility, cell uptake, and target recognition.

Modification of Peripheral Functional Groups: Chemical transformation of the more accessible functional groups on the this compound core, without altering the fundamental ring structure, could yield derivatives with new activity profiles.

This approach provides a more direct path to generating a library of diverse analogs for biological screening compared to the complexities of de novo total synthesis.

De Novo Design and Total Synthesis of this compound Analogues

The synthesis of this compound and its analogues is a complex challenge that has spurred significant research. The core structure, a unique hexacyclic aglycone, presents considerable hurdles, particularly in the formation of the complete ring system. ingentaconnect.com Efforts in this area provide a foundation for the de novo design of analogues aimed at exploring structure-activity relationships.

One of the seminal total syntheses of this compound was achieved by the Danishefsky group. nih.govdoi.org A key challenge in their approach was the significant kinetic resistance encountered when attempting to close the tetrahydrofuran E ring to form the full hexacyclic system. doi.org To circumvent this, a strategy involving a dihydrofuranone intermediate was employed. This intermediate created a favorable setting for the ring closure, which was then "capped" in the forward direction by a concurrent methanolysis at the C3′ position. doi.org This work highlighted the subtle energetic barriers that must be overcome in constructing the complete this compound framework.

The synthesis involved a series of intricate steps to build the densely functionalized core. A notable transformation was a highly diastereoselective dihydroxylation of a quinone moiety using osmium tetroxide and pyridine. doi.org Further steps included the formation of a vinyl iodide and subsequent deprotection and cyclization to yield the tetrahydrofuran ring, putting the complete hexacyclic system in place as a mixture of iodo diastereomers. doi.org The activation of a double bond by the iodide substituent was found to be crucial for the intramolecular Michael addition to occur. doi.org

Another successful total synthesis of both lactonamycin and its aglycone, this compound, was reported by Saikawa and Nakata's group. Their strategy involved a late-stage formation of the F-ring and subsequent glycosylation. researchgate.net The preparation of the this compound core in this synthesis utilized a Bischler-Napieralski-type cyclization of an isopropyl carbamate (B1207046) precursor. researchgate.net This precursor was assembled from chloroethynylquinone and an enolate derived from homophthalic anhydride (B1165640) through a sequence of regioselective cycloaddition, oxy-palladation, and palladium-catalyzed methoxycarbonylation. researchgate.net

These established total synthesis routes are critical for the rational design of new this compound analogues. By modifying key intermediates or introducing alternative building blocks, these chemical pathways can be adapted to generate novel structures for biological evaluation. The synthetic challenges identified provide crucial insight into which parts of the molecule can be altered, allowing for the systematic exploration of the pharmacophore.

Table 1: Selected Key Transformations in the Total Synthesis of this compound

| Step | Precursor Type | Key Reagents/Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| Dihydroxylation | Quinone | Osmium tetroxide, pyridine | cis-Diol on C1' and C5' | doi.org |

| Iodination | Lactone | LDA, TMSCl, NIS | α-Iodo lactone | doi.org |

| E Ring Formation | Benzyl ether | BBr₃, Al₂O₃ | Tetrahydrofuran ring | doi.org |

| Hexacycle Closure | Dihydrofuranone | HCl, Dioxane/MeOH | C3' methoxy (B1213986) capped hexacycle | doi.org |

| Core Synthesis | Chloroethynylquinone | Bischler-Napieralski cyclization | Naphtho[e]isoindole core | researchgate.net |

Chemo-enzymatic Approaches to Diversify Structure

A review of scientific literature did not yield specific examples of chemo-enzymatic approaches being applied directly to the structural diversification of this compound. While chemo-enzymatic synthesis is a powerful and increasingly common strategy for modifying complex natural products, its application to this specific compound has not been detailed in the available research. nih.gov This indicates a potential area for future investigation, where the high selectivity of enzymes could be leveraged to modify the this compound core at specific positions that are challenging to address with traditional chemical methods.

Mechanisms of Resistance Development and Overcoming Strategies in Vitro/cellular Focus

Cellular Resistance Mechanisms to Polyketide Antibiotics

Bacteria have evolved several key strategies to resist the effects of polyketide antibiotics. These mechanisms, often identified in both clinical pathogens and the antibiotic-producing organisms themselves, can be broadly categorized into four main groups. nih.govresearchgate.net

Drug Efflux Pumps (e.g., ABC Transporters, Major Facilitator Superfamily (MFS), Resistance-Nodulation-Cell Division (RND) Transporters)

One of the most common resistance strategies is the active removal of the antibiotic from the bacterial cell via efflux pumps. nih.govnih.gov These membrane-embedded proteins recognize and expel a wide range of compounds, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. nih.govnih.gov Several major superfamilies of efflux pumps are involved in antibiotic resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. oregonstate.eduasm.org They are composed of transmembrane domains (TMDs) that form the transport channel and nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. asm.org

Major Facilitator Superfamily (MFS): MFS transporters are single-polypeptide secondary carriers that utilize the proton motive force (the electrochemical gradient of ions like H⁺ or Na⁺) to drive the efflux of drugs. oregonstate.eduasm.org Analysis of the lactonamycin biosynthetic gene cluster from the producing organism, Streptomyces rishiriensis, identified a putative resistance gene, lct38. The protein encoded by this gene, Lct38, is a member of the MFS, suggesting that active efflux is a primary self-resistance mechanism for the producer. nih.gov

Resistance-Nodulation-Cell Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, RND transporters are complex systems that typically form a tripartite assembly, spanning both the inner and outer membranes. oregonstate.edunih.gov This allows them to expel antibiotics directly into the external medium. nih.gov They are known for their ability to handle a broad spectrum of substrates. oregonstate.edu

| Efflux Pump Superfamily | Energy Source | Typical Location | Role in Polyketide Resistance |

| ABC Transporters | ATP Hydrolysis | Gram-positive & Gram-negative | Export of various antibiotics, including macrolides. nih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive & Gram-negative | A putative MFS transporter (Lct38) is encoded in the lactonamycin gene cluster, conferring self-resistance. nih.gov |

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | Gram-negative | Key contributors to multidrug resistance, expelling a wide range of antibiotics. oregonstate.edu |